1-Methyl-4-(1-phenylprop-1-en-2-yl)cyclohexan-1-ol
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Overview
Description
1-Methyl-4-(1-phenylprop-1-en-2-yl)cyclohexan-1-ol is a complex organic compound with a unique structure that includes a cyclohexane ring substituted with a phenylpropene group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-(1-phenylprop-1-en-2-yl)cyclohexan-1-ol typically involves the reaction of 1-methyl-4-(prop-1-en-2-yl)cyclohex-1-ene with phenylmagnesium bromide, followed by hydrolysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-(1-phenylprop-1-en-2-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or hydrocarbons .
Scientific Research Applications
1-Methyl-4-(1-phenylprop-1-en-2-yl)cyclohexan-1-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of 1-Methyl-4-(1-phenylprop-1-en-2-yl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-2-propen-1-ol: Shares a similar phenylpropene structure but lacks the cyclohexane ring.
1-Phenylprop-2-en-1-one: Contains a phenylpropene group but differs in the functional groups attached
Uniqueness
1-Methyl-4-(1-phenylprop-1-en-2-yl)cyclohexan-1-ol is unique due to its combination of a cyclohexane ring with a phenylpropene group and a hydroxyl group. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
57919-09-2 |
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Molecular Formula |
C16H22O |
Molecular Weight |
230.34 g/mol |
IUPAC Name |
1-methyl-4-(1-phenylprop-1-en-2-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C16H22O/c1-13(12-14-6-4-3-5-7-14)15-8-10-16(2,17)11-9-15/h3-7,12,15,17H,8-11H2,1-2H3 |
InChI Key |
KRSWRYIJKHNKHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C2CCC(CC2)(C)O |
Origin of Product |
United States |
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